4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide

Catalog No.
S519622
CAS No.
844442-38-2
M.F
C16H17Cl2N5O2
M. Wt
382.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-py...

CAS Number

844442-38-2

Product Name

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H17Cl2N5O2

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

OVPNQJVDAFNBDN-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide, AT 7519, AT-7519, AT7519

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Description

The exact mass of the compound 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide is 381.0759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • CDKs and Cell Cycle Regulation: CDKs are a family of enzymes that play a critical role in regulating the cell cycle. These enzymes phosphorylate specific proteins, triggering key events like cell growth, DNA replication, and cell division .
  • AT7519 Selectivity: Research has shown that AT7519 selectively inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 . This selectivity is important as it may reduce the risk of side effects compared to broad-spectrum kinase inhibitors.

AT7519 and Cancer Cell Proliferation

Cancerous cells are often characterized by uncontrolled proliferation. Scientific studies suggest that AT7519's ability to inhibit CDKs may lead to tumor regression through several mechanisms:

  • Cell Cycle Arrest: By inhibiting CDKs, AT7519 can prevent the phosphorylation events necessary for cell cycle progression. This can halt the uncontrolled division of cancer cells .
  • Induction of Apoptosis: Apoptosis is a programmed cell death pathway. Some research indicates that AT7519 may trigger apoptosis in cancer cells .

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide, also known as AT7519, is a synthetic small molecule belonging to the class of pyrazoles []. It is derived from the parent compound 4-amino-1H-pyrazole-3-carboxylic acid, where the primary amino group has been modified by acylation with a 2,6-dichlorobenzoyl group and the carboxylic acid group converted to a carboxamide via condensation with piperidine []. AT7519 is being investigated for its potential as an anticancer agent [].


Molecular Structure Analysis

AT7519 possesses a unique structure with several key features:

  • Central Pyrazole Ring: The core structure is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms []. This pyrazole ring is essential for its biological activity [].
  • Diclorinated Benzoyl Group: Attached to the pyrazole ring at the 4th position is a 2,6-dichlorobenzoyl group. The presence of chlorine atoms might contribute to its interaction with biological targets [].
  • Piperidine Moiety: The piperidine ring, a six-membered cyclic amine, is linked to the 1st nitrogen atom of the pyrazole. This group likely plays a role in the compound's solubility and interaction with biomolecules [].
  • Carboxamide Functionality: A carboxamide group (CONH2) is present, formed by the condensation of the carboxylic acid group of the parent molecule with the amine of piperidine. This functional group can participate in hydrogen bonding with other molecules [].

Chemical Reactions Analysis

  • Acylation: Reaction of 4-amino-1H-pyrazole-3-carboxylic acid with 2,6-dichlorobenzoyl chloride in the presence of a base to form the amide bond with the benzoyl group.
  • Amide Condensation: Reaction of the remaining carboxylic acid group of the intermediate with piperidine to form the final carboxamide linkage.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of aromatic rings and multiple polar groups [].
  • Solubility: Might have moderate solubility in organic solvents due to the aromatic and aliphatic moieties but limited solubility in water due to the presence of multiple polar groups [].
  • Melting Point and Boiling Point: Data not available in public sources.

AT7519 acts as a selective inhibitor of specific cyclin-dependent kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, AT7519 can disrupt uncontrolled cell proliferation, a hallmark of cancer []. The exact mechanism of CDK inhibition by AT7519 is still under investigation, but it is believed to involve binding to the ATP-binding pocket of the enzyme, thereby preventing its activity.

  • Potential for skin and eye irritation due to the presence of aromatic chlorides.
  • Unknown toxicity profile, so standard laboratory safety protocols should be followed when handling.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

381.0759

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X1BF92PW9T

Drug Indication

Investigated for use/treatment in leukemia (unspecified), lymphoma (unspecified), myelodysplastic syndrome, and solid tumors.

Mechanism of Action

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression.

Other CAS

844442-38-2

Wikipedia

At-7519

Dates

Modify: 2023-08-15
1: Komiyama T, Kihara H, Hirose K, Yoshimoto R, Shigematsu H. AT-1015, a novel serotonin2A receptor antagonist, improves resaturation of exercised ischemic muscle in hypercholesterolemic rabbits. J Vasc Surg. 2004 Mar;39(3):661-7. PubMed PMID: 14981464.
2: Rashid M, Watanabe M, Nakazawa M, Nagatomo T. AT-1015, a newly synthesized 5-HT2 receptor antagonist, dissociates slowly from the 5-HT2 receptor sites in rabbit cerebral cortex membrane. J Pharm Pharmacol. 2002 Aug;54(8):1123-8. PubMed PMID: 12195828.
3: Rashid M, Watanabe M, Nakazawa M, Nakamura T, Hattori K, Nagatom T. Assessment of affinity and dissociation ability of a newly synthesized 5-HT2 antagonist, AT-1015: comparison with other 5-HT2 antagonists. Jpn J Pharmacol. 2001 Nov;87(3):189-94. PubMed PMID: 11885967.
4: Kihara H, Koganei H, Hirose K, Yamamoto H, Yoshimoto R. Antithrombotic activity of AT-1015, a potent 5-HT(2A) receptor antagonist, in rat arterial thrombosis model and its effect on bleeding time. Eur J Pharmacol. 2001 Dec 21;433(2-3):157-62. PubMed PMID: 11755147.
5: Kihara H, Hirose K, Koganei H, Sasaki N, Yamamoto H, Kimura A, Nishimori T, Shoji M, Yoshimoto R. AT-1015, a novel serotonin (5-HT)2 receptor antagonist, blocks vascular and platelet 5-HT2A receptors and prevents the laurate-induced peripheral vascular lesion in rats. J Cardiovasc Pharmacol. 2000 Apr;35(4):523-30. PubMed PMID: 10774780.

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